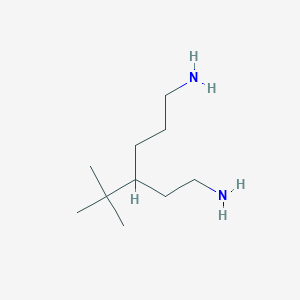
3-Tert-butylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylhexane-1,6-diamine is an organic compound with the molecular formula C10H24N2. It consists of a hexane backbone with two primary amine groups at positions 1 and 6, and a tert-butyl group at position 3. This compound is a diamine, meaning it has two amine functional groups, which makes it a versatile building block in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylhexane-1,6-diamine can be achieved through several methods. One common approach involves the hydrogenation of the corresponding dinitrile compound. The reaction typically uses a catalyst such as Raney nickel or cobalt under high pressure and temperature conditions. Another method involves the reductive amination of 3-tert-butylhexane-1,6-dione with ammonia or primary amines in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of the dinitrile precursor in the presence of ammonia and a suitable catalyst. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, isocyanates, or aldehydes can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, imines, ureas.
Scientific Research Applications
3-Tert-butylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and coatings, where its diamine functionality provides cross-linking properties.
Mechanism of Action
The mechanism of action of 3-tert-butylhexane-1,6-diamine involves its interaction with various molecular targets through its amine groups. These interactions can include hydrogen bonding, nucleophilic attack, and coordination with metal ions. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic or biological processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
3-Methylhexane-1,6-diamine: Has a smaller methyl group instead of the tert-butyl group, resulting in different steric and electronic properties.
1,6-Diaminohexane: A simpler diamine without any substituents, making it more versatile but less selective in reactions.
Uniqueness
3-Tert-butylhexane-1,6-diamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and polymers.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
3-tert-butylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(2,3)9(6-8-12)5-4-7-11/h9H,4-8,11-12H2,1-3H3 |
InChI Key |
KHSGWEBWAURKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















